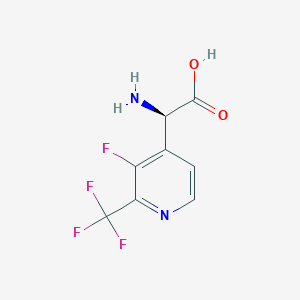
4-(4-Methylpiperidin-1-yl)pyrrolidin-3-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperidin-1-yl)pyrrolidin-3-ol dihydrochloride is a chemical compound that features a piperidine ring and a pyrrolidine ring These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)pyrrolidin-3-ol dihydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine and pyrrolidine precursors. These precursors undergo a series of reactions, including alkylation, reduction, and cyclization, to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as lithium aluminum hydride for reduction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(4-Methylpiperidin-1-yl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
4-(4-Methylpiperidin-1-yl)pyrrolidin-3-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of 4-(4-Methylpiperidin-1-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride
- 3-Pyrrolidinol
Uniqueness
4-(4-Methylpiperidin-1-yl)pyrrolidin-3-ol dihydrochloride is unique due to its specific combination of piperidine and pyrrolidine rings. This structure provides distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may offer different binding affinities, solubility profiles, and reactivity, which can be advantageous in specific contexts .
特性
分子式 |
C10H22Cl2N2O |
|---|---|
分子量 |
257.20 g/mol |
IUPAC名 |
4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-8-2-4-12(5-3-8)9-6-11-7-10(9)13;;/h8-11,13H,2-7H2,1H3;2*1H |
InChIキー |
JUTHWQVKUQOGQF-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2CNCC2O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13345922.png)
![4-Phenylbicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13345925.png)
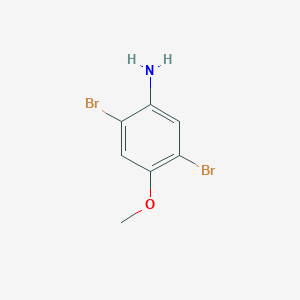
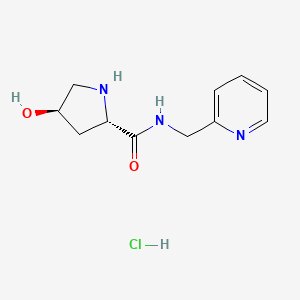
![Methyl 4-(2-(methylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamido)benzoate](/img/structure/B13345947.png)
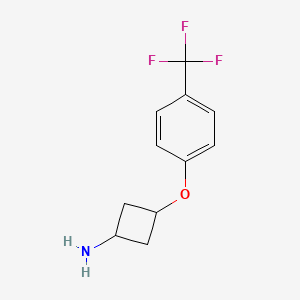
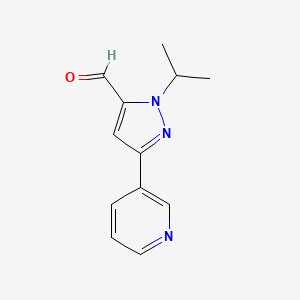
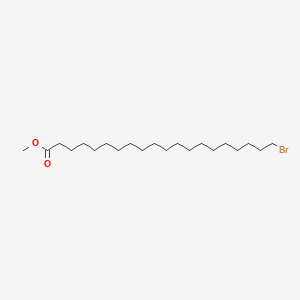
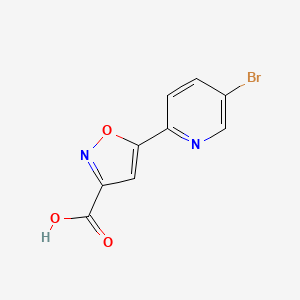
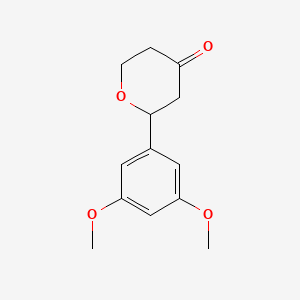

amine](/img/structure/B13345981.png)

